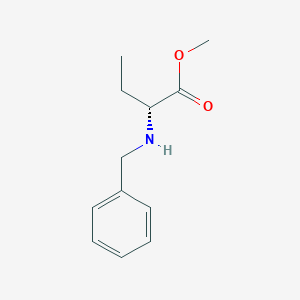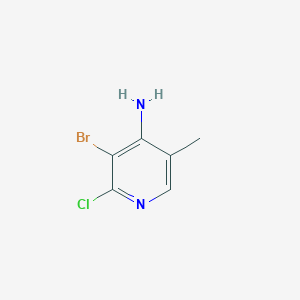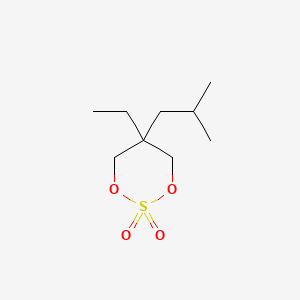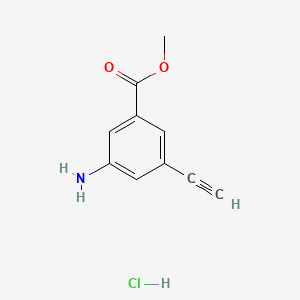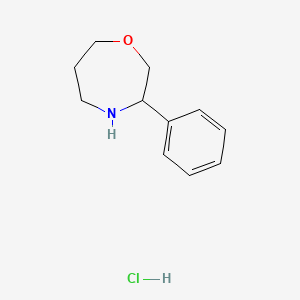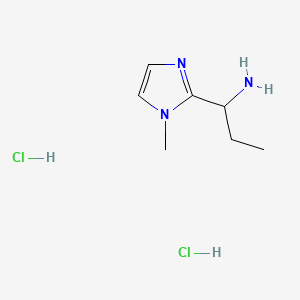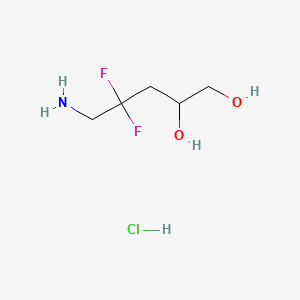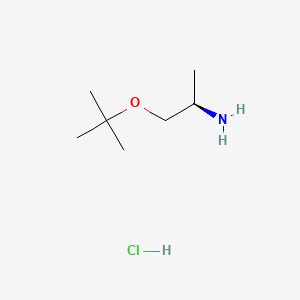
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is an organic compound that features a tert-butoxy group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(tert-butoxy)propan-2-amine hydrochloride typically involves the reaction of a suitable amine precursor with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions generally include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-(tert-butoxy)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(tert-butoxy)propan-2-amine
- (2R)-1-(tert-butoxy)propan-2-ol
- (2R)-1-(tert-butoxy)propan-2-thiol
Uniqueness
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
2866253-63-4 |
|---|---|
Molecular Formula |
C7H18ClNO |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(8)5-9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
InChI Key |
XHRWXLBKSMLJQH-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](COC(C)(C)C)N.Cl |
Canonical SMILES |
CC(COC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



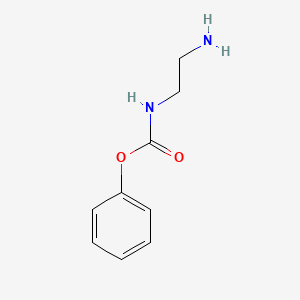
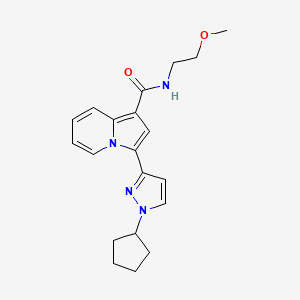
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
